2-(4'-methylaminophenyl)benzothiazole (BTA-1) is a neutral, lipophilic derivative of thioflavin-T [ [], [], [], [] ]. It is a small molecule with high affinity for aggregated amyloid-β (Aβ) fibrils, showing good brain entry and clearance [ [], [], [] ]. BTA-1 has emerged as a promising tool in scientific research, particularly in the study of Alzheimer's disease (AD) [ [], [], [], [], [], [], [], [], [] ].
This compound is classified under the category of benzothiazole derivatives and is recognized for its potential applications in biochemical research and therapeutic development. The chemical structure can be denoted by the following identifiers:
The compound is sourced from various suppliers, including companies such as Benchchem and Manchester Organics, which provide it for research purposes.
The synthesis of 4-(1,3-benzothiazol-2-yl)-N-methylaniline typically involves several key steps:
Typical reaction conditions include:
The molecular structure of 4-(1,3-benzothiazol-2-yl)-N-methylaniline features a benzothiazole moiety fused with an N-methylated aniline group. This structure imparts distinct electronic properties due to the presence of both electron-donating (the N-methyl group) and electron-withdrawing (the benzothiazole) functionalities.
The compound exhibits a planar structure conducive to π-stacking interactions, which are essential for its applications in fluorescence and binding studies.
4-(1,3-benzothiazol-2-yl)-N-methylaniline can participate in various chemical reactions:
The mechanism of action for 4-(1,3-benzothiazol-2-yl)-N-methylaniline involves its interaction with specific biomolecules:
Research indicates that BTA-1 has shown promise in affecting metabolic pathways by inhibiting enzymes involved in glycolysis and other critical cellular processes.
4-(1,3-benzothiazol-2-yl)-N-methylaniline has diverse applications across several scientific domains:
Benzothiazole derivatives represent a privileged scaffold in medicinal chemistry, with their history deeply rooted in natural product discovery and therapeutic agent development. Naturally occurring benzothiazoles include bleomycin (an anticancer glycopeptide) and epothilone A (a microtubule stabilizer), which established early precedents for biological activity [4]. The systematic exploration of synthetic benzothiazoles accelerated in the late 20th century, driven by their structural versatility and target specificity. A significant milestone emerged in 1995 with the FDA approval of riluzole (2-amino-6-trifluoromethoxybenzothiazole) for amyotrophic lateral sclerosis, demonstrating neuroprotective properties through glutamate inhibition [4]. This breakthrough validated benzothiazoles as viable CNS-active agents and stimulated extensive research into their anticancer potential.
By the early 2000s, 2-(4-aminophenyl)benzothiazoles were identified as potent antitumor agents, exhibiting nanomolar cytotoxicity (IC₅₀ > 1 nM) against hormone-dependent breast cancer cell lines (MCF-7, MDA 468) through selective metabolic activation [4]. The 2010s witnessed further diversification, with benzothiazole-based tau positron emission tomography (PET) tracers like [¹¹C]PBB3 enabling non-invasive imaging of Alzheimer's disease neurofibrillary tangles [2]. These developments underscore the scaffold’s adaptability across therapeutic areas.
Table 1: Key Therapeutic Milestones in Benzothiazole Drug Development
Year | Compound | Therapeutic Area | Significance | |
---|---|---|---|---|
1995 | Riluzole | Amyotrophic Lateral Sclerosis | First benzothiazole FDA-approved drug; neuroprotection | |
2013 | Flutemetamol | Alzheimer’s Diagnostics | β-amyloid PET imaging agent | |
2019 | Quizartinib | Acute Myeloid Leukemia | FLT3-ITD kinase inhibitor approval | |
2020s | PBB3 derivatives | Tauopathies | Tau aggregate imaging probes | [2] [4] |
N-Methylaniline motifs serve as critical pharmacophores in bioactive molecule design due to their balanced electronic, steric, and pharmacokinetic properties. The N-methyl group profoundly influences molecular behavior through three primary mechanisms:
In benzothiazole-aniline hybrids, these effects synergize with the benzothiazole core’s hydrogen-bond accepting capacity. For example, in DNA gyrase inhibitors, N-methylaniline-linked benzothiazoles exhibit enhanced bacterial cell penetration due to optimized log P values (2.5–3.5), crucial for overcoming gram-negative efflux pumps [4]. Similarly, in kinase inhibitors like quizartinib, the motif contributes to nanomolar affinity by allowing optimal positioning within hydrophobic ATP pockets while maintaining solubility for oral bioavailability [4].
Table 2: Comparative Effects of Aniline vs. N-Methylaniline in Bioactive Molecules
Property | Aniline (C₆H₅NH₂) | N-Methylaniline (C₆H₅NHCH₃) | Biological Impact | |
---|---|---|---|---|
Basicity (pKa) | ~4.6 | ~5.0–5.3 | Enhanced membrane permeability at physiological pH | |
Metabolic Stability | Low (prone to N-oxidation) | Moderate–High | Reduced clearance; prolonged half-life | |
log P | 0.9–1.2 | 1.4–1.8 | Improved passive diffusion across lipid bilayers | [3] [4] |
4-(1,3-Benzothiazol-2-yl)-N-methylaniline (C₁₄H₁₂N₂S; CID 384525) exemplifies a strategically optimized benzothiazole-aniline hybrid with dual functionality [1]. Its molecular architecture features:
This compound serves as a versatile synthon in multicomponent reactions due to the electrophilic benzothiazole C2 and nucleophilic aniline nitrogen. For instance, Knoevenagel condensations at the aniline ortho-position yield antimicrobial arylidene derivatives, while Mannich reactions generate antimicrobial aminomethylated analogs [3]. Its electron-donating N-methyl group also enhances fluorescence properties, making it useful in developing bioimaging probes for cellular tau aggregates [2].
Structurally, it bridges simple 2-arylbenzothiazoles (e.g., anti-inflammatory flutamide analogs) and complex hybrids like thiazolylhydrazones (e.g., topoisomerase II inhibitors) [2] [4]. This duality enables diverse applications:
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7